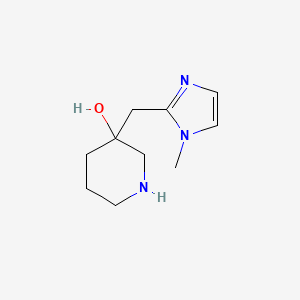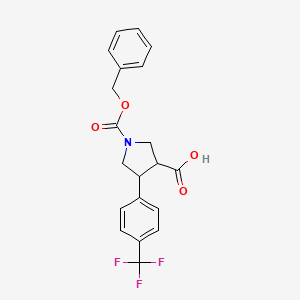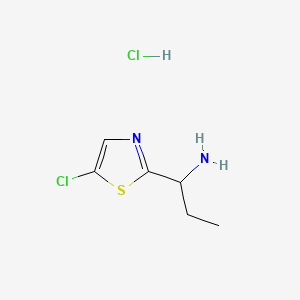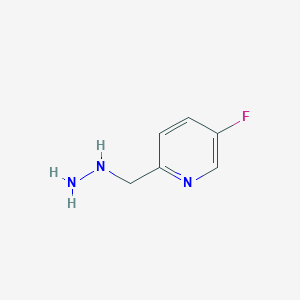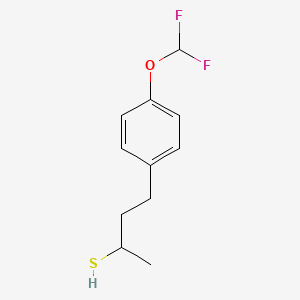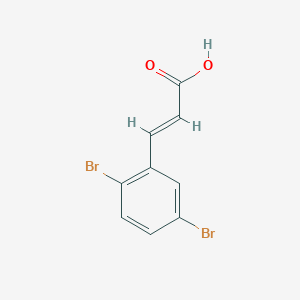
(E)-3-(2,3,5,6-Tetrafluorophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,5,6-tetrafluorophenyl)prop-2-enal: is an organic compound characterized by the presence of a tetrafluorophenyl group attached to a prop-2-enal moiety. This compound is notable for its unique structural features, which include four fluorine atoms on the phenyl ring, contributing to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3-(2,3,5,6-tetrafluorophenyl)prop-2-enal involves an aldol condensation reaction between 2,3,5,6-tetrafluorobenzaldehyde and acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrially, the synthesis of 3-(2,3,5,6-tetrafluorophenyl)prop-2-enal may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as distillation or recrystallization are critical factors in the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(2,3,5,6-tetrafluorophenyl)prop-2-enal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-(2,3,5,6-tetrafluorophenyl)propanoic acid.
Reduction: 3-(2,3,5,6-tetrafluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Advanced Materials: 3-(2,3,5,6-tetrafluorophenyl)prop-2-enal is used as a building block in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties imparted by the fluorine atoms.
Biology and Medicine:
Drug Development: This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors influenced by the tetrafluorophenyl group.
Industry:
Agrochemicals: It is utilized in the development of agrochemicals, including herbicides and pesticides, where the fluorinated phenyl group enhances biological activity and stability.
Mecanismo De Acción
The mechanism by which 3-(2,3,5,6-tetrafluorophenyl)prop-2-enal exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms increases the compound’s lipophilicity and electron-withdrawing capacity, which can influence its binding affinity to enzymes or receptors. The prop-2-enal moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
2,3,5,6-tetrafluorobenzaldehyde: Shares the tetrafluorophenyl group but lacks the prop-2-enal moiety.
3-(2,3,5,6-tetrafluorophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2,3,5,6-tetrafluorophenyl)propan-2-ol: The reduced form of 3-(2,3,5,6-tetrafluorophenyl)prop-2-enal.
Uniqueness: 3-(2,3,5,6-tetrafluorophenyl)prop-2-enal is unique due to its combination of a highly fluorinated phenyl ring and an aldehyde functional group, which imparts distinct reactivity and potential for diverse chemical transformations
Propiedades
Fórmula molecular |
C9H4F4O |
|---|---|
Peso molecular |
204.12 g/mol |
Nombre IUPAC |
(E)-3-(2,3,5,6-tetrafluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H4F4O/c10-6-4-7(11)9(13)5(8(6)12)2-1-3-14/h1-4H/b2-1+ |
Clave InChI |
LUBFWRWQOPXXCY-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C(=C(C(=C1F)F)/C=C/C=O)F)F |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)C=CC=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)

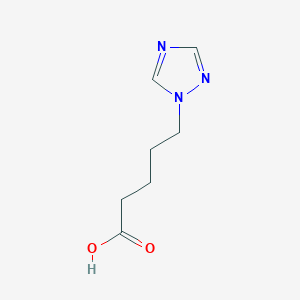

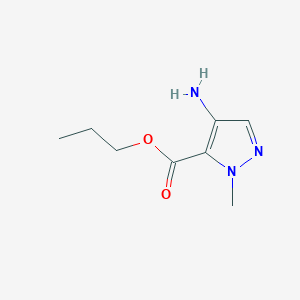
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
